CC-885-CH2-Peg1-NH-CH3
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Overview
Description
CC-885-CH2-Peg1-NH-CH3 is a novel degrader compound used in the synthesis of antibody neoDegrader conjugates (AnDC). This compound is known for its ability to selectively degrade target proteins, making it a valuable tool in scientific research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-885-CH2-Peg1-NH-CH3 involves multiple steps, including the formation of the core structure and the attachment of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Attachment of functional groups: Various functional groups are attached to the core structure through reactions such as nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
CC-885-CH2-Peg1-NH-CH3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
CC-885-CH2-Peg1-NH-CH3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation and cellular processes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins for degradation.
Industry: Utilized in the production of antibody-drug conjugates and other therapeutic agents
Mechanism of Action
CC-885-CH2-Peg1-NH-CH3 exerts its effects by selectively degrading target proteins through the ubiquitin-proteasome pathway. The compound binds to specific proteins and tags them for degradation by the proteasome. This process involves the recruitment of E3 ligases, which facilitate the ubiquitination of the target proteins, leading to their degradation .
Comparison with Similar Compounds
Similar Compounds
CC-885: A related compound with similar degrader properties.
Thalidomide derivatives: Compounds that also target the ubiquitin-proteasome pathway.
Lenalidomide and Pomalidomide: Immunomodulatory drugs with protein degradation capabilities.
Uniqueness
CC-885-CH2-Peg1-NH-CH3 is unique due to its specific structure, which allows for the selective degradation of target proteins. Its ability to be used in the synthesis of antibody neoDegrader conjugates (AnDC) sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H30ClN5O5 |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea |
InChI |
InChI=1S/C26H30ClN5O5/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34) |
InChI Key |
CHFAZLBAAPOQTD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl |
Origin of Product |
United States |
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